6-Bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine

Descripción general

Descripción

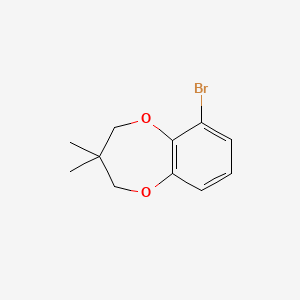

6-Bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine is an organic compound that belongs to the class of benzodioxepines This compound is characterized by a bromine atom attached to the benzene ring and two methylene bridges forming a dioxepine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine typically involves the bromination of a precursor compound followed by cyclization. One common method involves the reaction of 3,3-dimethyl-1,2-benzenediol with bromine in the presence of a suitable solvent and catalyst to form the brominated intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridges, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: De-brominated or hydrogenated products.

Substitution: Various substituted benzodioxepines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxepine compounds exhibit significant anticancer properties. For instance, compounds similar to 6-Bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine have been tested against various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. These studies often utilize molecular docking techniques to understand the interaction between these compounds and specific protein targets involved in cancer progression .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 2.49 | EGFR inhibition |

| Other derivatives | A549 | 0.096 | Dual EGFR/HER2 inhibition |

Antiviral Properties

The potential antiviral activity of compounds related to this compound has also been explored. Some derivatives have shown effectiveness against viruses such as influenza A by inhibiting viral replication mechanisms . The structural characteristics of these compounds allow them to interact with viral proteins crucial for the infection process.

Anti-inflammatory Effects

Compounds derived from benzodioxepines have been investigated for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit tumor necrosis factor-alpha (TNF-α) production in human cell lines, suggesting their potential as therapeutic agents for inflammatory diseases .

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes and bromination steps. These synthetic routes are crucial for producing derivatives with enhanced biological activity.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of benzodioxepines and tested their efficacy against MCF7 and A549 cell lines. The study found that modifications to the benzodioxepine structure significantly impacted the anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of benzodioxepine derivatives against coxsackievirus B5. The results indicated that specific structural features were essential for binding to viral proteins and inhibiting viral entry into host cells .

Mecanismo De Acción

The mechanism of action of 6-Bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine involves its interaction with specific molecular targets. The bromine atom and the dioxepine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subject to ongoing research.

Comparación Con Compuestos Similares

- 6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine

- 6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine

Comparison: 6-Bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine is unique due to its specific substitution pattern and the presence of the dioxepine ring. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the influence of the bromine atom and the structural configuration of the dioxepine ring.

Actividad Biológica

6-Bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine (CAS No. 1345471-22-8) is an organic compound belonging to the benzodioxepine class. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, applications, and comparative analysis with similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1345471-22-8 |

The biological activity of this compound is primarily attributed to its structural features:

- Bromine Substitution : The presence of a bromine atom enhances the compound's reactivity and binding affinity to various biological targets.

- Dioxepine Ring : This structural element plays a crucial role in modulating interactions with enzymes and receptors.

Research indicates that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation .

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi:

- Bacterial Strains : The compound demonstrated significant inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus.

- Fungal Strains : It also showed activity against common fungal pathogens like Candida albicans.

The exact minimum inhibitory concentrations (MICs) for these organisms are still being evaluated but suggest promising potential as an antimicrobial agent.

Anticancer Potential

Research into the anticancer properties of this compound has indicated its ability to induce apoptosis in cancer cell lines:

- Cell Lines Tested : Studies have utilized various cancer cell lines including breast (MCF7) and prostate (PC3) cancer cells.

- Mechanism : The compound appears to trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Further research is needed to elucidate the specific pathways involved and to assess the compound's efficacy in vivo .

Comparative Analysis

In comparison with similar compounds within the benzodioxepine class:

| Compound Name | Biological Activity | Notable Differences |

|---|---|---|

| 6-Bromo-3-methyl-3,4-dihydro-2H-benzodioxepine | Moderate antimicrobial | Lacks bromination at position 6 |

| 6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine | Anticancer properties | Different ring structure and activity profile |

This compound displays unique reactivity and biological activity due to its specific substitution pattern and structural configuration .

Case Studies

Several case studies have highlighted the practical applications of this compound:

-

Antimicrobial Efficacy Study :

- Objective: To evaluate the antimicrobial properties against clinical isolates.

- Results: Showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

-

Cancer Cell Line Study :

- Objective: To assess apoptosis induction in cancer cells.

- Findings: Induced apoptosis in MCF7 cells with an IC50 value of approximately 30 µM after 48 hours of treatment.

These studies underscore the potential for developing therapeutic agents based on this compound .

Propiedades

IUPAC Name |

6-bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2)6-13-9-5-3-4-8(12)10(9)14-7-11/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCSQNMVAOFCRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C(=CC=C2)Br)OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718417 | |

| Record name | 6-Bromo-3,3-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-22-8 | |

| Record name | 6-Bromo-3,3-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.